Comparative Antimycobacterial Activity Against M. tuberculosis H37Rv
This compound was evaluated as part of a 16-member series of 3-aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile derivatives for antimycobacterial activity against the H37Rv strain. All compounds in the series, including the target molecule, exhibited MIC values > 50 µM, indicating uniformly weak activity in this assay [1]. This positions it with a similar lack of potency as the most direct comparator—the 4-ethoxyphenyl isomer—and contrasts sharply with the leading antifungal analog in the series (compound 10, a 2,4-dichlorophenyl/4-(trifluoromethyl)phenyl derivative) which demonstrated distinct biological targeting [1].
| Evidence Dimension | Antimycobacterial MIC against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | MIC > 50 µM |
| Comparator Or Baseline | Series baseline: all 16 derivatives, MIC > 50 µM; Best-in-series (Compound 10): MIC > 50 µM for antimycobacterial but 32 µg/mL for antifungal |
| Quantified Difference | No significant difference from other in-class compounds for antimycobacterial potency. |
| Conditions | Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv strain |
Why This Matters
Procurement for antitubercular screening programs should note the compound's documented weak activity in this model, preventing its mis-selection as a positive control or lead-like hit.
- [1] Anas, S. (2023). Synthesis and Biological Activity Studies of Some 3-Aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile Derivatives. Master's Thesis, Hacettepe University Graduate School of Health Sciences, Ankara, Turkey. View Source
